3-羟基-5-甲基苯甲醛

描述

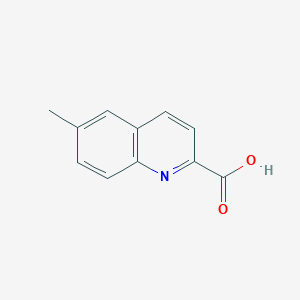

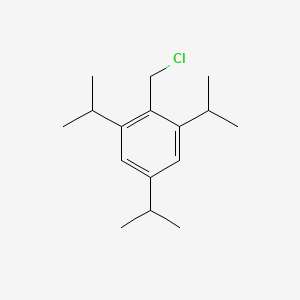

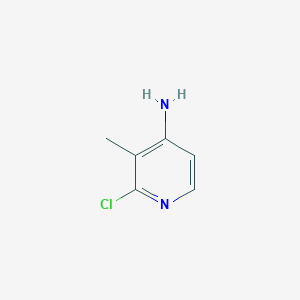

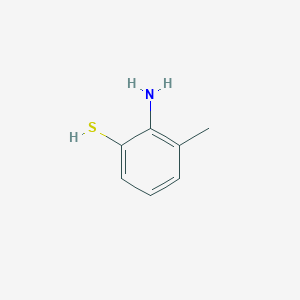

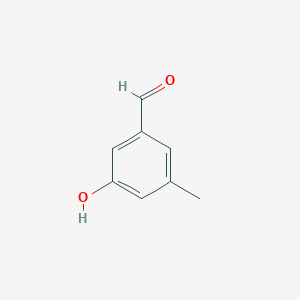

3-Hydroxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by its IUPAC name, 3-hydroxy-5-methylbenzaldehyde .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-methylbenzaldehyde consists of 8 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 .Physical And Chemical Properties Analysis

3-Hydroxy-5-methylbenzaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 259.2±20.0 °C at 760 mmHg, and a flash point of 107.4±14.4 °C . It has a molar refractivity of 39.7±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 115.8±3.0 cm³ .科学研究应用

pH-Responsive Fluorescent Sensor

3-羟基-5-甲基苯甲醛衍生物表现出选择性荧光pH传感,对于研究生物细胞器非常有价值。Saha等人(2011年)的研究开发了一种化合物,3-[(3-苄氧基吡啶-2-基亚胺)甲基]-2-羟基-5-甲基苯甲醛,显示在pH范围为4.2至8.3之间荧光强度增加了250倍,表明其在生物研究中作为pH传感器的潜力(Saha et al., 2011)。

合成信息素

相关化合物2-羟基-6-甲基苯甲醛在合成螨类动物信息素中具有重要作用,可作为警报和性信息素。Noguchi等人(1997年)建立了这些信息素的实际应用合成方法(Noguchi et al., 1997)。

生物医学应用

Ryzhkova等人(2020年)从3-甲基苯甲醛合成的一种化合物显示出在各种生物医学应用中的潜力,特别是在调节炎症性疾病方面(Ryzhkova et al., 2020)。

非线性光学材料

Jayareshmi等人(2021年)研究了2-羟基-5-甲基苯甲醛(HMB)作为非线性光学材料的潜力。该研究突出了HMB的显著一阶和二阶超极化率,显示其作为光学限幅材料候选物的潜力(Jayareshmi et al., 2021)。

合成抗菌化合物

Hapsari等人(2018年)从4-羟基-3-甲基苯甲醛合成了4-羟基-3-甲基查尔酮,证明其对大肠杆菌和金黄色葡萄球菌的有效抗菌活性(Hapsari et al., 2018)。

安全和危害

3-Hydroxy-5-methylbenzaldehyde is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

3-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLHCFVCIGAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485187 | |

| Record name | 3-Hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methylbenzaldehyde | |

CAS RN |

60549-26-0 | |

| Record name | 3-Hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?

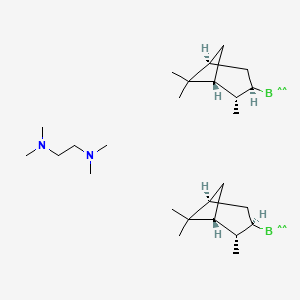

A1: 3-Hydroxy-5-methylbenzaldehyde serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].

Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?

A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。